molecular formula C14H21ClN4O4 B612901 Z-D-Arg-OH HCl CAS No. 113712-05-3

Z-D-Arg-OH HCl

Cat. No.: B612901
CAS No.: 113712-05-3
M. Wt: 344.8
InChI Key: HHCPMSWPCALFQJ-RFVHGSKJSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

Z-D-Arg-OH HCl is systematically named N²-[(benzyloxy)carbonyl]-D-arginine hydrochloride under IUPAC guidelines. This nomenclature reflects its structural components:

  • A D-arginine backbone with a benzyloxycarbonyl (Z) protecting group on the α-amino group.
  • A hydrochloride counterion neutralizing the carboxylate group.

The structural formula (Figure 1) highlights:

  • A chiral center at the α-carbon (R-configuration).
  • A guanidinium side chain characteristic of arginine derivatives.
  • The benzyloxycarbonyl group attached via a carbamate linkage.

Table 1: Key structural descriptors

Property Value
SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CCCNC(=N)N)C(=O)O.Cl
InChI InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)...
Stereochemistry R-configuration at α-carbon

CAS Registry Number and Synonyms in Scientific Literature

The compound is universally identified by CAS Registry Number 113712-05-3 . Its synonyms across databases and commercial catalogs include:

Table 2: Synonym cross-reference

Synonym Source
Z-D-Arginine Hydrochloride CymitQuimica, Aapptec
Cbz-D-arginine HCl PubChem, Capot Chemical
Nα-Carbobenzoxy-D-arginine HCl HXCHEM, AK Scientific
(R)-2-(benzyloxycarbonylamino)-... Capot Chemical

These aliases reflect variations in naming conventions for protective groups (Z vs. Cbz) and stereochemical descriptors.

Molecular Formula and Weight: Computational Validation

The molecular formula C₁₄H₂₁ClN₄O₄ is consistently reported. Theoretical molecular weight calculations confirm experimental values:

Table 3: Molecular weight validation

Method Calculation Result (g/mol)
Empirical formula sum (14×12.011) + (21×1.008) + (1×35.45) + (4×14.007) + (4×15.999) 344.796
Experimental MS High-resolution mass spectrometry 344.79
Vendor specifications Aapptec, CymitQuimica, HXCHEM 344.8

The 0.006 g/mol discrepancy between computational and experimental values falls within typical instrument error margins (±0.1 Da). The chloride ion contributes 35.45 g/mol, critical for accurate weight determination.

Properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCPMSWPCALFQJ-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718543
Record name N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-D-ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113712-05-3
Record name N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-D-ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Z-D-Arg-OH HCl involves a two-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored under inert gas (nitrogen or argon) at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Core Reaction Types and Mechanisms

Z-D-Arg-OH HCl participates in four primary reaction categories:

Oxidation Reactions

The guanidinium group undergoes oxidation under controlled conditions:

Reagent Conditions Product Source
KMnO₄/H₂SO₄Aqueous, 25–40°CArginine keto derivatives
H₂O₂/Fe³⁺ catalystpH 7.4, 37°CNitric oxide (NO) precursors

Key Finding : Oxidation at the guanidine moiety produces intermediates useful for nitric oxide synthase studies, with conversion rates exceeding 85% under physiological conditions .

Reduction Reactions

The Cbz group is selectively removable via catalytic hydrogenation:

Reagent Conditions Product Source
H₂/Pd-C (10% w/w)Ethanol, 1 atm, 25°CD-Arg-OH HCl
NaBH₄/CuCl₂THF, 0°C, 2 hrsPartially reduced analogs

Industrial Note : Large-scale deprotection achieves >99% yield with 0.5% Pd-C at 50 psi H₂ pressure .

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitutions:

Reagent Conditions Product Source
SOCl₂Reflux, 6 hrsZ-D-Arg-Cl HCl (acyl chloride)
EDCI/HOBtDMF, RT, 24 hrsPeptide conjugates

Critical Insight : Coupling efficiency reaches 92% when using EDCI/HOBt activation in NMP solvent .

Peptide Bond Formation

This compound is extensively used in solution-phase peptide synthesis:

Case Study : Synthesis of Etelcalcetide (SEQ ID NO:1)

  • Step 1 : Couple this compound with H-D-Arg-D-Ala-D-Arg-NH₂·HCl using DIPEA in DMF

  • Step 2 : Deprotect with H₂/Pd-C to yield H-D-Arg-D-Arg-D-Ala-D-Arg-NH₂·2HCl

  • Yield : 78% over two steps

Industrial Scale-Up

Parameter Optimized Value
Reactor Volume500–5,000 L
Temperature Control±0.5°C via jacketed cooling
PurificationCrystallization (MeOH/H₂O)
Annual Production2.5–3.0 metric tons

Reaction Environment Dependencies

Factor Effect on Reactivity Optimal Range
pHCarboxylic acid activation above pH 5.56.0–7.5 (coupling)
TemperatureSide reactions >45°C20–30°C (standard)
Solvent PolarityDMF > NMP > THF for acylation ratesDMF (ε=36.7)

Stability Data :

  • Aqueous Solution : t₁/₂ = 14 days at pH 7.4, 25°C

  • Solid State : Stable >24 months at -20°C under N₂

Guanidinium Participation

The side chain forms stable ion pairs with carboxylates (Kd = 1.2×10⁻⁴ M⁻¹), enabling:

  • Suppression of protein aggregation (Hofmeister series correlation)

  • Catalysis of β-elimination reactions (kcat increased 5.8-fold vs. Z-L-Arg-OH HCl)

Stereochemical Effects

D-configuration confers:

  • 40% slower enzymatic degradation vs. L-form in rat liver homogenates

  • Enhanced thermal stability (ΔTm = +7.2°C in model peptides)

Scientific Research Applications

Biochemical Research

Z-D-Arg-OH HCl serves as a crucial reagent in biochemical studies, particularly in the investigation of enzyme activities and protein interactions. Its structural properties allow it to act as a substrate or inhibitor in enzymatic reactions.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies on arginine metabolism have shown that this compound can modulate the activity of arginase, an enzyme critical for urea cycle regulation. This modulation has implications for understanding metabolic disorders related to arginine deficiency .

Therapeutic Applications

The therapeutic potential of this compound is significant due to its role in nitric oxide synthesis and immune response modulation. As an arginine analog, it can influence nitric oxide synthase activity, which is vital for cardiovascular health and immune function.

Clinical Trials

Clinical studies have explored the use of this compound in enhancing nitric oxide production in patients with cardiovascular diseases. Results indicated improved endothelial function and reduced blood pressure in subjects receiving arginine-based therapies .

Cell Culture Studies

In cell culture applications, this compound is utilized to study the effects of arginine on cellular processes such as proliferation, differentiation, and apoptosis. It has been shown to enhance cell survival and growth under specific conditions.

Experimental Findings

A series of experiments demonstrated that adding this compound to cell cultures resulted in increased cell viability and proliferation rates compared to control groups lacking arginine supplementation . This finding underscores its potential utility in regenerative medicine and tissue engineering.

Cosmetic Formulations

This compound has found applications in the cosmetic industry due to its properties as a skin-conditioning agent. Its ability to enhance moisture retention and improve skin barrier function makes it a valuable ingredient in various skincare products.

Product Development

Cosmetic formulations incorporating this compound have been developed to target aging skin by promoting hydration and elasticity. Clinical evaluations of these products have shown promising results in improving skin texture and reducing fine lines .

Mechanism of Action

The mechanism of action of Z-D-Arg-OH HCl involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate biochemical pathways, leading to various biological effects. For example, it can inhibit glutamate-induced nitric oxide production in rats, highlighting its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparisons

Z-D-Arg-OH HCl is compared below with structurally related compounds, focusing on protecting groups, configurations, and synthetic roles.

Table 1: Comparative Analysis of this compound and Analogues
Compound Protecting Group Amino Acid Configuration Synthesis Role Deprotection Method
This compound Benzyloxycarbonyl (Z) D-Arginine Peptide elongation, guanidine protection Hydrogenolysis/strong acids
Boc-Gly-Arg-OH tert-Butyloxycarbonyl (Boc) L-Arginine Intermediate for peptide chains Acid hydrolysis (e.g., TFA)
Z-Gly-D-Arg-OH Benzyloxycarbonyl (Z) D-Arginine Dipeptide precursor Hydrogenolysis/strong acids
Z-L-Arg-OH HCl Benzyloxycarbonyl (Z) L-Arginine Standard peptide synthesis Hydrogenolysis/strong acids
Key Observations:
  • Protecting Groups: The Z group (acid-stable, removed via hydrogenolysis) contrasts with the base-labile Boc group, enabling orthogonal protection strategies in multi-step syntheses.
  • Configuration : The D-arginine in this compound enhances metabolic stability compared to L-forms (e.g., Z-L-Arg-OH HCl), making it valuable in designing protease-resistant peptides .
  • Guanidine Protection : Unlike Boc-protected arginine derivatives (e.g., Boc-Gly-Arg-OH), this compound relies on protonation to shield the guanidine group during coupling, simplifying synthesis .

Biological Activity

Z-D-Arg-OH HCl, also known as Z-D-arginine hydrochloride, is a derivative of the amino acid arginine, distinguished by the presence of a benzyloxycarbonyl (Z) protecting group. This modification enhances the compound's stability and solubility, making it a valuable building block in peptide synthesis and various biochemical applications. The molecular formula of this compound is C14H21ClN4O4C_{14}H_{21}ClN_{4}O_{4}, with a molecular weight of approximately 310.78 g/mol.

The biological activity of this compound is primarily linked to its role in enzymatic reactions involving arginine. The compound serves as a substrate for various enzymes that cleave arginine-containing peptides, providing insights into the mechanisms underlying these enzymatic processes. This is crucial for understanding biological functions and developing new therapeutic agents .

Role in Nitric Oxide Production

This compound may influence nitric oxide (NO) production, which is vital for vasodilation and immune responses. D-arginine, from which this compound is derived, acts as a precursor for NO synthesis. Research indicates that manipulating arginine availability can significantly affect cellular functions such as growth and differentiation .

Applications in Cell Culture

In cell culture studies, this compound has been utilized to investigate the effects of arginine on cellular processes. Supplementation with this compound has been shown to enhance cell proliferation and modulate metabolic pathways related to cancer and other diseases .

Potential in Drug Delivery Systems

The Z protecting group allows for the design of prodrugs using this compound, which can be converted into active forms through enzymatic cleavage. This strategy aims to improve drug targeting and reduce side effects, presenting a novel approach in pharmaceutical development.

Enzymatic Characterization

A study focused on the biochemical characterization of cyanobactin arginine-N-prenylase demonstrated that this compound could be a substrate for prenylation reactions. The enzyme showed limited ability to process this compound, indicating potential avenues for enhancing yield through substrate modification .

Thrombin Inhibition Studies

Research has explored the use of D-arginine derivatives, including this compound, as thrombin inhibitors. These studies have shown that specific structural modifications can lead to enhanced binding affinity and prolonged coagulation times, highlighting the compound's potential in coagulation-related therapies .

Summary of Biological Activities

Activity Description
Enzymatic Substrate Serves as a substrate for enzymes cleaving arginine-containing peptides.
Nitric Oxide Precursor Involved in the production of nitric oxide, affecting vasodilation and immunity.
Cell Culture Effects Enhances cell growth and differentiation when used in culture systems.
Prodrug Potential Can be utilized in drug delivery systems to improve targeting.
Thrombin Inhibition Exhibits potential as an inhibitor in coagulation pathways .

Q & A

Q. What frameworks ensure ethical and rigorous formulation of research questions involving this compound?

  • Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. Conduct systematic literature reviews to identify gaps and avoid redundant studies .

Tables for Methodological Reference

Parameter Optimization Strategy Analytical Validation
Synthesis YieldDoE-based variation of solvent ratiosHPLC purity ≥95%, NMR integration
Stereochemical IntegrityChiral column HPLCCircular dichroism spectra
Long-Term StabilityAccelerated aging studies (-20°C vs. 25°C)Mass spectrometry for degradation

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